6-Methyl-2-(trifluoromethyl)pyridin-3-amine
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Overview
Description
6-Methyl-2-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. The presence of both methyl and trifluoromethyl groups on the pyridine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a suitable pyridine precursor under specific conditions. For example, the reaction of 2-amino-6-methylpyridine with a trifluoromethylating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds .
Scientific Research Applications
6-Methyl-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and drug development.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
Comparison
Compared to similar compounds, 6-Methyl-2-(trifluoromethyl)pyridin-3-amine has a unique combination of methyl and trifluoromethyl groups, which can influence its reactivity and physical properties. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H7F3N2 |
---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-3-5(11)6(12-4)7(8,9)10/h2-3H,11H2,1H3 |
InChI Key |
BCDBTKNPOPDQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
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